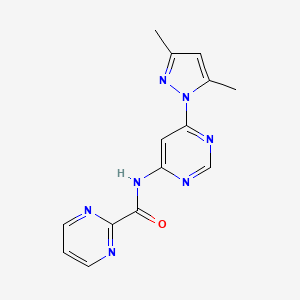

N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)pyrimidine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)pyrimidine-2-carboxamide" is a derivative of the pyrazolopyrimidine class, which is known for its diverse pharmacological activities. The pyrazolopyrimidine scaffold is a common feature in compounds with potential anticancer and anti-inflammatory properties, as evidenced by the research on similar compounds .

Synthesis Analysis

The synthesis of pyrazolopyrimidine derivatives often involves the condensation of aminopyrazoles with various aldehydes or carboxylic acids. For instance, a solid-phase synthetic method has been described for the production of a library of N-alkyl-4-alkylamino-1-aryl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxamide derivatives, which shares a similar core structure to the compound . Another method involves the use of heteropolyacids as catalysts for the synthesis of 6-aryl-1H-pyrazolo[3,4-d]pyrimidin-4[5H]-ones, which could potentially be adapted for the synthesis of the target compound .

Molecular Structure Analysis

The molecular structure of pyrazolopyrimidine derivatives is characterized by the presence of a pyrazole ring fused to a pyrimidine ring. The substitution pattern on these rings, such as the presence of methyl groups or other substituents, can significantly influence the biological activity of these compounds. For example, the crystal structure of a related compound, 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, was determined to understand its inhibitory effects on cancer cell proliferation .

Chemical Reactions Analysis

Pyrazolopyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitutions, cycloadditions, and condensation reactions. For instance, the nucleophilic substitution of a chloromethyl group in 4-chloro-6-(chloromethyl)-1H-pyrazolo[3,4-d]pyrimidines can lead to the formation of 4-substituted products . Additionally, [3+2] cycloaddition reactions have been used to synthesize novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolopyrimidine derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the core scaffold. These properties are crucial for the pharmacokinetic profile of the compounds and their suitability as drug candidates. The biological evaluation of these compounds often includes cytotoxicity assays against cancer cell lines and enzyme inhibition studies, such as 5-lipoxygenase inhibition, to assess their therapeutic potential .

Future Directions

Mechanism of Action

Target of Action

Similar pyrazole-bearing compounds have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

For instance, some pyrazole derivatives have displayed superior antipromastigote activity, which was more active than standard drugs .

Biochemical Pathways

Similar compounds have shown to affect the life cycle of parasites likeLeishmania and Plasmodium .

Pharmacokinetics

The pharmacokinetic properties of similar compounds have been studied, and they have shown to have significant bioavailability .

Result of Action

Similar compounds have shown to inhibit the growth of parasites likeLeishmania and Plasmodium .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the extraction performance and selectivity of similar compounds .

properties

IUPAC Name |

N-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]pyrimidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N7O/c1-9-6-10(2)21(20-9)12-7-11(17-8-18-12)19-14(22)13-15-4-3-5-16-13/h3-8H,1-2H3,(H,17,18,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQJPOZRVPSCFFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC=NC(=C2)NC(=O)C3=NC=CC=N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)pyrimidine-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3002166.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(methylthio)benzamide](/img/structure/B3002168.png)

![8-(2-chloroethyl)-1,6,7-trimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3002170.png)

![2-({6-[(4-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-ethylphenyl)acetamide](/img/structure/B3002173.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B3002177.png)

![(2R,3S,4R,5S)-2-[(2S,3S,4R,5S,6S)-2-[(1R,2S,3Ar,5'S,5aR,5bR,9R,11aS,11bR,13aR,13bS)-1,5',11a,13a-tetramethylspiro[3a,4,5,5a,5b,6,8,9,10,11,11b,12,13,13b-tetradecahydro-1H-phenanthro[2,1-e][1]benzofuran-2,2'-oxane]-9-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyoxane-3,4,5-triol](/img/structure/B3002179.png)

![(Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)acetamide](/img/structure/B3002186.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-1-acetylpiperidine-4-carboxamide](/img/structure/B3002187.png)